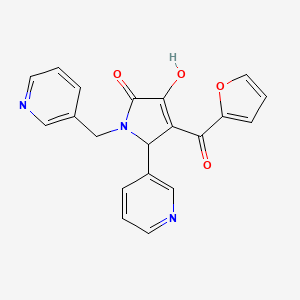![molecular formula C16H19NO4 B3961750 6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3961750.png)
6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid
Übersicht
Beschreibung
6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid, also known as MMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMCC is a cyclohexene carboxylic acid derivative that has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Studies have also shown that this compound has a low toxicity profile and does not cause significant adverse effects in animals. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid in laboratory experiments include its low toxicity profile, its ability to inhibit the production of pro-inflammatory cytokines and enzymes, and its potential as a lead compound for the development of new drugs for the treatment of various diseases. The limitations of using this compound in laboratory experiments include the need for further studies to fully understand its mechanism of action, and the need for optimization of its synthesis to improve its yield and purity.
Zukünftige Richtungen
There are several future directions for research on 6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid. These include:
1. Further studies to understand the mechanism of action of this compound and its potential targets in the treatment of various diseases.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Development of new drugs based on the structure of this compound for the treatment of various diseases.
4. Investigation of the potential of this compound as an antimicrobial agent.
5. Studies to evaluate the potential of this compound for the treatment of cancer.
6. Investigation of the potential of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, neuropathic pain, and cancer. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-3-8-13(16(19)20)14(9-10)15(18)17-11-4-6-12(21-2)7-5-11/h3-7,13-14H,8-9H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWZFLRRJUPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



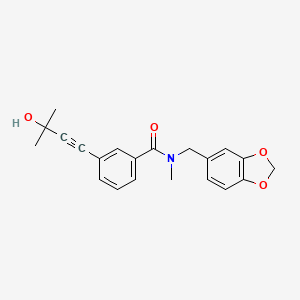
![6-amino-4-(3-furyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3961693.png)
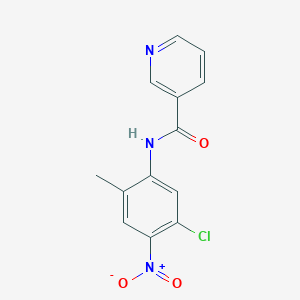
![2-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3961701.png)
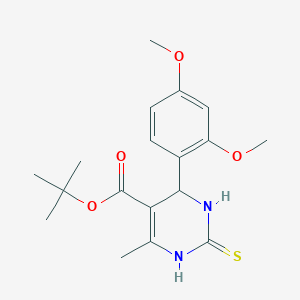
![2-amino-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961719.png)

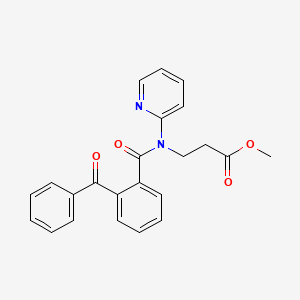
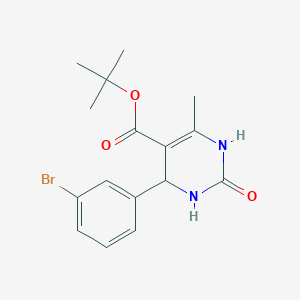
![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3961732.png)
![2-{[3-cyano-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3961740.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3961757.png)
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961760.png)
